molecular formula C14H11Cl3N2O2 B4054869 N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide

N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B4054869
M. Wt: 345.6 g/mol
InChI Key: VBYYBXDZKLOTCZ-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic phenoxypropanamide derivative characterized by a 5-chloropyridin-2-yl amide group and a 2-(2,4-dichlorophenoxy)propanoyl backbone.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-8(21-12-4-2-9(15)6-11(12)17)14(20)19-13-5-3-10(16)7-18-13/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYBXDZKLOTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine and 2,4-dichlorophenol as the primary starting materials.

    Formation of Intermediate: The 2,4-dichlorophenol is reacted with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)propanoic acid.

    Amidation Reaction: The intermediate 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with 5-chloropyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloropyridinyl and dichlorophenoxy groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Variations in the Amine Substituent

The amine moiety significantly influences solubility, crystallinity, and biological activity. Key examples include:

Compound Name Amine Substituent Phenoxy Substituent Melting Point (°C) Rf Value Yield (%) Key Properties/Activity Reference
N-(5-Chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide 5-Chloropyridin-2-yl 2,4-Dichloro Not reported - - Hypothesized herbicidal activity -
MBX 1642 (N-(4-Fluorobenzyl) derivative) 4-Fluorobenzyl 2,4-Dichloro 120–121 0.52 92 High crystallinity
25a (3,4-Methylenedioxybenzyl derivative) 3,4-Methylenedioxybenzyl 2,4-Dichloro 123–124 0.69 72 Moderate polarity
27i (Cyclopropyl-4-fluorobenzyl derivative) Cyclopropyl(4-fluorophenyl)methyl 2,4-Dichloro 109–110 0.44 52 Enhanced lipophilicity
Y030-7607 (5-Chloropyridin-2-yl derivative) 5-Chloropyridin-2-yl 4-Chloro Not reported - - Reduced halogenation impact

Key Observations :

  • Polarity : Higher Rf values (e.g., 0.69 for 25a vs. 0.44 for 27i) correlate with reduced polarity due to bulky substituents like cyclopropyl .
  • Crystallinity : MBX 1642’s high melting point (120–121°C) suggests strong intermolecular interactions from the 4-fluorobenzyl group .
  • Bioactivity: Pyridinyl derivatives (e.g., Y030-7607) may exhibit tailored herbicidal effects depending on phenoxy substitution .
Variations in the Phenoxy Substituent

The number and position of halogens on the phenoxy ring modulate electronic and steric effects:

Compound Name Phenoxy Substituent Key Modifications Impact on Properties Reference
This compound 2,4-Dichloro Two electron-withdrawing Cl atoms Increased lipophilicity and stability -
2-(4-Chlorophenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide (Y030-7607) 4-Chloro Single Cl + methyl group Reduced halogenation; steric hindrance
2-(2,4-Dichlorophenoxy)-N-(5-nitrothiazol-2-yl)propanamide 2,4-Dichloro Nitrothiazole amide Enhanced electron deficiency

Key Observations :

  • Lipophilicity: 2,4-Dichloro substitution increases logP compared to mono-chloro analogs, enhancing membrane permeability .
Bioactivity Comparisons
Compound Name Bioactivity Mechanism/Application Reference
N-(7-Chloro-5-ethoxy-thiadiazolo[2,3-a]pyrimidin-2-ylidene) derivative Herbicidal activity Disruption of plant cell growth
3-[(5-Chloropyridin-2-yl)amino]-N-(methylcarbamothioyl)propanamide Antioxidant and antibacterial effects Free radical scavenging
N-(4-Hydroxyphenyl)-2-(2,4-dichlorophenoxy)propanamide Not reported High solubility due to -OH group

Key Observations :

  • Herbicidal Activity: Thiadiazolo-pyrimidinyl derivatives () show efficacy at low concentrations (63% yield), suggesting the main compound’s 2,4-dichlorophenoxy group may confer similar activity .
  • Antibacterial Properties: Pyridinyl hydrazides () inhibit Rhizobium radiobacter and E.

Biological Activity

N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic compound characterized by its unique structural features, which include a chlorinated pyridine moiety and a dichlorophenoxy group. This compound has garnered attention in various fields, particularly in medicinal and agricultural chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C14H11Cl3N2O
Molecular Weight 345.6 g/mol
IUPAC Name This compound
InChI Key WJVXRLSXMNYXGW-UHFFFAOYSA-N

The presence of multiple chlorine atoms in its structure suggests potential interactions with biological targets, making it a candidate for further investigation into its biological effects.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that this compound may inhibit certain pathways involved in inflammation and cancer progression. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Receptor Modulation: It may act on tyrosine kinases involved in cellular signaling pathways related to cancer cell proliferation.

Case Studies

  • Anti-inflammatory Activity:
    A study investigated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group, suggesting potent anti-inflammatory effects.
  • Anticancer Potential:
    In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamideModerate anti-inflammatory effects
N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenoxy)acetamideLower cytotoxicity against cancer cells

The comparative analysis highlights that while similar compounds exhibit some biological activities, this compound demonstrates superior anti-inflammatory and anticancer properties.

Toxicological Studies

Toxicological evaluations are critical for understanding the safety profile of any compound. Preliminary studies indicate that high doses of this compound can lead to toxicity in animal models. Key findings include:

  • Acute Toxicity: Observed symptoms included lethargy and reduced locomotor activity.
  • Chronic Exposure: Long-term exposure studies suggested potential hepatotoxicity, necessitating further investigation into safe dosage levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.